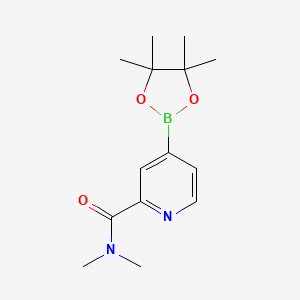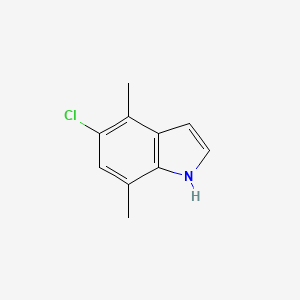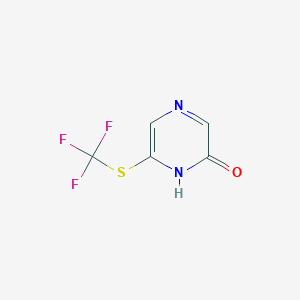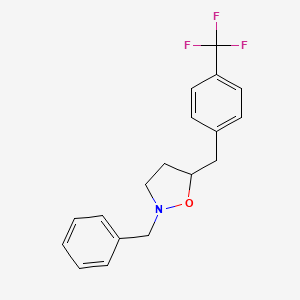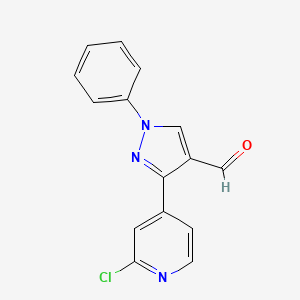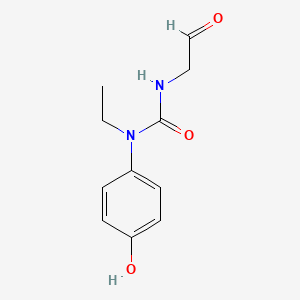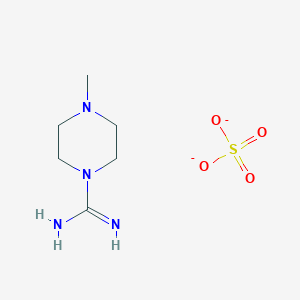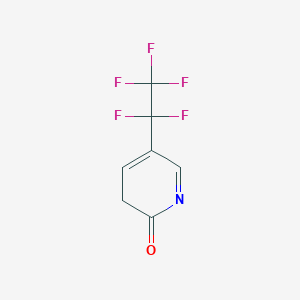
(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the third position and an amine group attached to a 2-trifluoromethylsulfanylethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 2-trifluoromethylsulfanyl ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-methylbenzyl chloride is reacted with 2-trifluoromethylsulfanyl ethylamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 2-thioethylamine derivatives.
Substitution: Formation of N-substituted amines.
科学研究应用
(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
(3-Methyl-benzyl)-(2-chloroethyl)-amine: Similar structure but with a chloro group instead of a trifluoromethylsulfanyl group.
(3-Methyl-benzyl)-(2-hydroxyethyl)-amine: Similar structure but with a hydroxy group instead of a trifluoromethylsulfanyl group.
(3-Methyl-benzyl)-(2-methoxyethyl)-amine: Similar structure but with a methoxy group instead of a trifluoromethylsulfanyl group.
Uniqueness: The presence of the trifluoromethylsulfanyl group in (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C11H14F3NS |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
N-[(3-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H14F3NS/c1-9-3-2-4-10(7-9)8-15-5-6-16-11(12,13)14/h2-4,7,15H,5-6,8H2,1H3 |
InChI 键 |
FIHJWJFRTJOWSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CNCCSC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



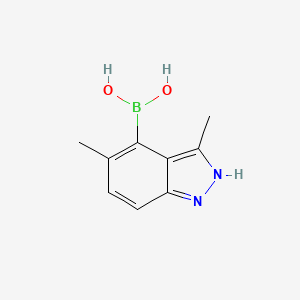


![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)
